molecular formula C18H16ClN3O2S B3129755 N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine CAS No. 339107-53-8

N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine

Cat. No.: B3129755
CAS No.: 339107-53-8
M. Wt: 373.9 g/mol
InChI Key: IPRZUOHQZICTBK-UHFFFAOYSA-N
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Description

N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a pyrimidine ring substituted with a chlorophenyl group and a phenylsulfonyl group, along with a dimethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyrimidine ring.

    Sulfonylation: The phenylsulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-diethylamine
  • N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dipropylamine

Uniqueness

N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(benzenesulfonyl)-4-(2-chlorophenyl)-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-22(2)18-20-12-16(25(23,24)13-8-4-3-5-9-13)17(21-18)14-10-6-7-11-15(14)19/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRZUOHQZICTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine
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N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine
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N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine
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N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine
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